molecular formula C12H17NOS2 B5960316 3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol

3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol

Cat. No.: B5960316
M. Wt: 255.4 g/mol
InChI Key: PBEGCCBGNCYNEX-UHFFFAOYSA-N
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Description

3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol is an organic compound that features a thiophene ring substituted with a cyclohexyliminomethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyliminomethyl Group: This step involves the reaction of the thiophene derivative with cyclohexylamine and formaldehyde under controlled conditions to form the iminomethyl group.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the iminomethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the methylsulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced iminomethyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyliminomethyl)-5-methylthiophen-2-ol: Lacks the sulfanyl group, which may affect its chemical and biological properties.

    3-(Cyclohexyliminomethyl)-5-methylsulfanylbenzene: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications.

    3-(Cyclohexyliminomethyl)-5-methylsulfanylpyrazole: Features a pyrazole ring, which may result in distinct biological activities.

Uniqueness

3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol is unique due to the combination of its thiophene ring, cyclohexyliminomethyl group, and methylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

3-(cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS2/c1-15-11-7-9(12(14)16-11)8-13-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEGCCBGNCYNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)O)C=NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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